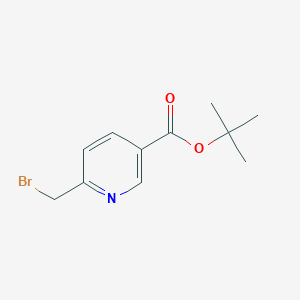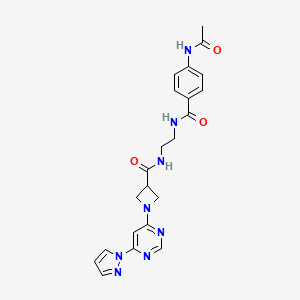![molecular formula C17H15F2N3O2S B2542577 N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351611-83-0](/img/structure/B2542577.png)
N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The structure of the compound suggests potential biological activity, as benzothiazole derivatives are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives. In the case of N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, the synthesis would likely involve the initial formation of 4-methoxybenzo[d]thiazol-2-yl moiety followed by subsequent acetylation and amination reactions to introduce the acetamide group and the N-(3,4-difluorophenyl) moiety, respectively. A similar synthesis approach is described for related compounds in the provided papers .
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic techniques like FT-IR, UV-Vis, and NMR, as well as X-ray diffraction. These methods provide information about the functional groups present, the electronic structure, and the crystallographic arrangement of the molecules. For instance, the crystal structure of a related N-(benzo[d]thiazol-2-yl)acetamide derivative was determined to be monoclinic with specific unit cell dimensions .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites on both the benzene and thiazole rings. The substitution patterns on the benzothiazole core can significantly influence the reactivity of these compounds. The presence of electron-withdrawing groups, such as the difluorophenyl group, could enhance the electrophilic nature of the compound, making it more reactive towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the amide group, can lead to the formation of hydrogen-bonded assemblies, which can affect the compound's solubility, melting point, and other physical properties. The photophysical properties of these compounds are also of interest, as they can form hydrogen-bonded crystals with distinct optical properties . The thermodynamic properties can be calculated at different temperatures to understand the stability and reactivity of the compound .
科学的研究の応用
Antitumor Activity
N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide derivatives have been synthesized and evaluated for their potential antitumor activity. A study demonstrated that certain compounds within this chemical class exhibit considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology. The synthetic approach involved acetylation reactions and subsequent reactions with mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives, yielding compounds with significant antitumor properties (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs, including N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, has provided insights into their potential applications beyond antitumor activity. Studies have explored their photophysical and photochemical properties, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and promising free energy of electron injection, positioning them as potential contributors to photovoltaic cell efficiency. Additionally, molecular docking studies have been conducted to understand their binding interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating potential biomedical applications (Mary et al., 2020).
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c1-22(9-15(23)20-10-6-7-11(18)12(19)8-10)17-21-16-13(24-2)4-3-5-14(16)25-17/h3-8H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAGRKKLRNZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)F)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)
![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)


![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)

![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)